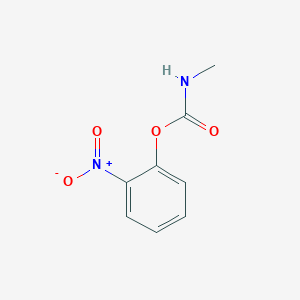

2-Nitrophenyl N-methylcarbamate

Description

Contextualization within Carbamate (B1207046) Chemistry

Carbamates are a significant class of organic compounds with a wide range of applications, from pharmaceuticals to agrochemicals. acs.orgnih.govwikipedia.org The carbamate functional group is essentially a hybrid of an ester and an amide, and its chemical reactivity is influenced by the nature of the substituents on the nitrogen and oxygen atoms. The presence of the electron-withdrawing nitro group on the phenyl ring in 2-Nitrophenyl N-methylcarbamate significantly influences its electronic properties and reactivity. acs.org

Nitrophenyl carbamates, in general, are recognized for their utility as activated intermediates in organic synthesis. The nitrophenyl group acts as a good leaving group, facilitating nucleophilic substitution reactions at the carbonyl carbon. wikipedia.orgemerginginvestigators.orglibretexts.org This property is central to their application in the formation of other carbamates, ureas, and related compounds. The position of the nitro group (ortho, meta, or para) can fine-tune the reactivity of the molecule, with the ortho and para isomers often being more reactive due to direct resonance effects.

Significance in Chemical Synthesis and Mechanistic Studies

In the realm of chemical synthesis, this compound and its isomers serve as valuable reagents. They are often employed as "methylcarbamoylating" agents, transferring the N-methylcarbamate moiety to other molecules, such as alcohols and amines. acs.org This is particularly useful in the synthesis of more complex molecules where the direct introduction of this group might be challenging. The reaction of arylamines with alkyl aryl carbonates in the presence of a strong base is a known method for preparing hindered O-tert-alkyl N-arylcarbamates. nih.gov

The well-defined structure of this compound also makes it a suitable model compound for studying reaction mechanisms. The kinetics and mechanisms of the hydrolysis and aminolysis of related nitrophenyl carbamates have been investigated to understand the factors governing the reactivity of the carbamate group. wikipedia.org These studies provide insights into the stability of carbamates and the pathways of their degradation, which is crucial for applications in areas like drug design and the development of protecting groups. acs.org The cleavage of the ester bond in nitrophenyl esters can often be monitored spectrophotometrically by the release of the colored nitrophenolate ion, providing a convenient method for kinetic studies. emerginginvestigators.org

Overview of Major Research Domains

The research involving this compound and related compounds spans several key domains of chemistry. One significant area is in the development of protecting groups for sensitive functional groups during multi-step organic syntheses. Carbamates are widely used to protect amines, and the specific properties of the nitrophenyl group can allow for selective removal under specific conditions. emerginginvestigators.org For instance, ortho-nitrobenzyl derivatives are known to be photolabile, suggesting that this compound could have applications as a photolabile protecting group.

Another important research domain is in medicinal chemistry . The carbamate functional group is a key structural motif in many approved drugs and prodrugs. acs.org While direct applications of this compound as a therapeutic agent are not prominent, it can serve as a precursor or intermediate in the synthesis of medicinally important heterocyclic compounds. amazonaws.comresearchgate.net For example, the synthesis of the antitumor drug temozolomide involves intermediates derived from nitrophenyl carbamates. acs.org

Furthermore, the study of enzyme inhibition and the development of biosensors for pesticides are areas where nitrophenyl carbamates are relevant. nih.gov Many N-methylcarbamates are used as insecticides, and their mechanism of action often involves the inhibition of enzymes like acetylcholinesterase. wikipedia.org The hydrolysis of nitrophenyl carbamates can be used as a model reaction to study the activity of carbamate-degrading enzymes. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H8N2O4 |

| Molecular Weight | 196.16 g/mol |

| CAS Number | 7374-06-3 |

| Appearance | Solid (form may vary) |

| LogP | 2.07 |

This table contains data sourced from various chemical databases. uni.lustenutz.eulabshake.comechemi.com

Structure

3D Structure

Properties

CAS No. |

7374-06-3 |

|---|---|

Molecular Formula |

C8H8N2O4 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

(2-nitrophenyl) N-methylcarbamate |

InChI |

InChI=1S/C8H8N2O4/c1-9-8(11)14-7-5-3-2-4-6(7)10(12)13/h2-5H,1H3,(H,9,11) |

InChI Key |

WROWUHCAAFNMJL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Classical and Contemporary Synthetic Routes to 2-Nitrophenyl N-methylcarbamate

The preparation of this compound can be achieved through several established and modern synthetic pathways. These routes are often selected based on the desired purity, yield, and the specific starting materials available.

A primary method for synthesizing this compound involves the use of 2-nitrophenyl chloroformate. This compound serves as a key intermediate that reacts with methylamine (B109427) to form the desired carbamate (B1207046). The general reaction involves the nucleophilic attack of the amine on the chloroformate, leading to the displacement of the chlorine atom and the formation of the carbamate linkage.

The synthesis of the 2-nitrophenyl chloroformate precursor itself is typically achieved by reacting 2-nitrophenol (B165410) with phosgene (B1210022). This reaction is usually carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The high reactivity of the chloroformate is enhanced by the electron-withdrawing nitro group on the phenyl ring.

In a related context, p-nitrophenyl chloroformate is used in a typical procedure for synthesizing 4-nitrophenyl carbamates by reacting it with a nucleophile in the presence of an excess amine base at room temperature. researchgate.netepa.gov

To avoid the handling of sensitive or unstable intermediates like chloroformates, synthetic approaches that generate the reactive species in-situ have been developed. For O-aryl carbamates, a one-pot synthesis involves the in-situ formation of N-substituted carbamoyl (B1232498) chlorides from amines and phenols. organic-chemistry.org This method is versatile and avoids the direct manipulation of sensitive reactants. organic-chemistry.org

Another example is the use of an activated carbamate, 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate, for the synthesis of water-soluble (2-fluoroethyl)nitrosoureas. nih.gov This demonstrates the utility of pre-activated carbamates in synthesizing more complex molecules.

Nucleophilic substitution is a fundamental reaction in the formation of carbamates. In the synthesis of this compound, the key step is the nucleophilic attack of methylamine on an activated carbonyl group. 2-Nitrophenyl chloroformate, for instance, readily reacts with primary and secondary amines to form carbamates. The reaction mechanism involves the amine's lone pair of electrons attacking the electrophilic carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion.

Synthesis of Related N-Methylcarbamate Analogues and Derivatives

The synthetic principles applied to this compound can be extended to produce a wide array of related N-methylcarbamate analogs and derivatives.

The synthesis of O-aryl N-methylcarbamates is a significant area of research. A general and efficient one-pot procedure for synthesizing substituted O-aryl carbamates involves the reaction of N-substituted carbamoyl chlorides, generated in-situ, with substituted phenols. organic-chemistry.org This method offers an economical and safe route to these compounds. organic-chemistry.org The reaction of 4-(aminomethyl) phenol (B47542) with phenylchloroformate is a known method to yield N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate. ajphs.com

The Directed ortho Metalation (DoM) reaction of aryl O-carbamates on a solid support has also been described, allowing for the introduction of various electrophiles to produce substituted phenols after cleavage from the support. nih.gov

A notable class of derivatives are the substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates. These compounds have been synthesized by reacting substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates. doaj.orgresearchgate.net The reaction is typically carried out in an ether solvent in the presence of triethylamine (B128534) (TEA) as a base. mdpi.com The process involves mixing the substituted phenyl chlorocarbonate with the substituted 2-(aminomethyl)phenol (B125469) and TEA at a controlled temperature. mdpi.com After the reaction, the mixture is treated with dry hydrogen chloride to precipitate the triethylamine hydrochloride, which is then filtered off. mdpi.com The final product is obtained after evaporation of the solvent and can be purified by crystallization. mdpi.com

The synthesis of thirteen previously unreported substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates was achieved through the reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates. mdpi.com The structures of these compounds were confirmed using ¹H- and ¹³C-NMR spectroscopy. mdpi.com

Table of Synthesized Substituted Phenyl N-(2-hydroxybenzyl)-N-methylcarbamates mdpi.com

| Compound | R¹ | R² | R³ | R⁴ | Yield (%) |

| 1a | H | H | H | H | 75 |

| 1b | H | H | 2-Cl | H | 72 |

| 1c | H | H | 3-Cl | H | 78 |

| 1d | H | H | 4-Cl | H | 81 |

| 1e | H | H | 4-Br | H | 79 |

| 1f | H | H | 4-F | H | 74 |

| 1g | H | H | 4-NO₂ | H | 85 |

| 1h | H | H | 4-CH₃ | H | 70 |

| 1i | H | H | 4-OCH₃ | H | 68 |

| 1j | 5-Cl | H | H | H | 76 |

| 1k | 5-Br | H | H | H | 77 |

| 1l | 3-CH₃ | 5-CH₃ | H | H | 65 |

| 1m | 4-Cl | 6-Cl | H | H | 71 |

Note: The table is based on the general structure provided in the source literature for substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates and the reported yields for compounds 1a-m. mdpi.com

Diels-Alder Reactions in Bis(N-methylcarbamate) Synthesis

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, can be employed in the creation of complex molecular architectures that may incorporate carbamate functionalities. youtube.com This pericyclic reaction involves the cycloaddition of a conjugated diene to a dienophile. youtube.com While direct synthesis of this compound via this method is not a primary route, the principles of the Diels-Alder reaction are fundamental to constructing the carbocyclic or heterocyclic scaffolds to which a carbamate group might be attached.

The diastereoselectivity of Diels-Alder reactions is a key feature, often exploited in the synthesis of molecular belts and other complex structures. nih.gov For instance, cycloadditions between bisdienes and bisdienophiles containing units like 7-oxa-bicyclo[2.2.1]heptane exhibit high diastereoselectivity. nih.gov Computational studies and experimental results have shown that the geometry of the diene and dienophile significantly influences the stereochemical outcome of the reaction. nih.gov The reaction can be performed under various conditions, including at elevated temperatures and pressures, to yield the desired cycloadducts. nih.gov The formation of bicyclo[2.2.2]diazaoctane cores, present in some alkaloids, can be achieved through intermolecular Diels-Alder reactions of pyrazinone intermediates with dienophiles. nih.gov

Generation of Activated Carbamates

Activated carbamates are versatile reagents in organic synthesis, serving as efficient acylating agents. Their generation is a key step in the synthesis of more complex carbamate derivatives. One common strategy involves the reaction of an alcohol with an activating agent to form a reactive intermediate that can then be treated with an amine.

A notable method for generating activated carbamates is through the use of Brønsted acid-activated N-acyl imidazoliums. acs.org In this process, an aryl alcohol is first reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI). The subsequent addition of a Brønsted acid, such as methanesulfonic acid, generates a highly reactive N-acyl imidazolium (B1220033) intermediate. This intermediate readily reacts with an amine to form the desired carbamate. acs.org This method is effective for synthesizing a range of carbamates, including electron-deficient and electron-rich aryl carbamates, as well as those containing acid-sensitive groups. acs.org

Another approach to activated carbamates involves the use of p-nitrophenyl chloroformate. nih.gov This reagent reacts with an alcohol in the presence of a base to produce an activated p-nitrophenyl carbonate, which can then efficiently alkoxycarbonylate amines to yield carbamates. nih.gov

| Activating Agent | Substrates | Key Features |

| 1,1'-Carbonyldiimidazole (CDI) & Methanesulfonic Acid | Aryl alcohols, Amines | Forms versatile Brønsted acid-activated N-acyl imidazolium intermediates. acs.org |

| p-Nitrophenyl Chloroformate | Alcohols, Amines | Generates activated p-nitrophenyl carbonates for alkoxycarbonylation. nih.gov |

Biphasic Methods for Nitrophenyl N-Methylcarbamate Preparation

Biphasic reaction systems offer several advantages in chemical synthesis, including simplified product isolation and catalyst recycling. For the preparation of nitrophenyl N-methylcarbamates, a biphasic method can provide a simple and efficient route. A notable example is a method for preparing 4-nitrophenyl N-methylcarbamate, which is considered a safer alternative to the highly toxic methyl isocyanate. researchgate.net This process can yield the product in a quantitative yield (≥95% purity as determined by 1H NMR) after simple filtration and solvent evaporation. researchgate.net

Transesterification Processes in Aryl N-Methylcarbamate Synthesis

Transesterification is a widely used method for the synthesis of esters, including carbamates. In the context of aryl N-methylcarbamate synthesis, this process typically involves the reaction of an N-methylcarbamate ester with a phenol, often in the presence of a catalyst.

One approach involves the reaction of methyl or ethyl N-methylcarbamate with a substituted phenol in the presence of a dehydrating agent like phosphoryl chloride or phosphorus tribromide. google.com For example, reacting 2-isopropoxyphenol (B44703) with ethyl N-methylcarbamate in the presence of phosphoryl chloride yields 2-isopropoxyphenyl N-methylcarbamate. google.com Similarly, the reaction of methyl N-methylcarbamate with 2-sec-butylphenol (B1202637) using phosphorus tribromide as a catalyst also produces the corresponding aryl N-methylcarbamate. google.com Tin-catalyzed transcarbamoylation using methyl carbamate as the carbamoyl donor is another effective method with broad functional group tolerance. organic-chemistry.org

Reactions Involving Methyl Isocyanate Intermediates

Methyl isocyanate is a highly reactive intermediate that is central to many carbamate synthesis routes. However, due to its high toxicity and volatility, methods that generate and use it in situ or employ safer surrogates are preferred. tcichemicals.com

The Curtius rearrangement is a classic named reaction that proceeds through an isocyanate intermediate. nih.govorganic-chemistry.org This reaction involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate. nih.gov The isocyanate can then be trapped by an alcohol or amine to yield a carbamate or urea (B33335), respectively. organic-chemistry.org

The Hofmann rearrangement of amides also generates an isocyanate intermediate that can be trapped with an alcohol to form a carbamate. nih.gov For example, using KF/Al2O3 as a basic reagent system with NaOCl can facilitate the rearrangement of an amide to an isocyanate, which in the presence of methanol (B129727) is converted to the corresponding methyl carbamate. nih.gov

Due to the hazards associated with methyl isocyanate, safer surrogates have been developed. N-Succinimidyl methylcarbamate is one such solid, low-toxicity surrogate that reacts with alcohols and amines in the presence of a base to form N-methylcarbamates and N-methylureas in good yields. tcichemicals.com

Synthesis of Sulfide (B99878) Derivatives of Carbamates

The synthesis of carbamate derivatives containing sulfur atoms, such as sulfilimine and sulfoximine (B86345) carbamates, has garnered interest due to their potential applications. These syntheses often involve the transfer of a carbamate group to a sulfur center.

Rhodium-catalyzed reactions are effective for the transfer of carbamates to sulfoxides to form sulfoximine carbamates. nih.gov Improved conditions using Rh2(esp)2 as a catalyst in toluene (B28343) have been shown to tolerate carbamates with unsaturated functionality, such as propargyl carbamates. nih.govacs.org These conditions can also be applied to the synthesis of sulfilimine carbamates from sulfides, although direct oxidation of the sulfide to the sulfoxide (B87167) can be a competing side reaction. nih.gov

Another approach involves the synthesis of 6-alkylcarbamato-2,10-dibromodibenzo[d,g] acs.orgpsu.edugoogle.comrsc.orgdioxathiaphosphocin 6-oxides. researchgate.net This is achieved through the cyclization of 5,5'-dibromo-2,2'-dihydroxydiphenyl sulfide with dichlorophosphinyl carbamates, which are themselves prepared by the addition of alcohols to dichloroisocyanatophosphine oxide. researchgate.net

A metal-free protocol for the synthesis of NH-sulfoximines from sulfides utilizes ammonium (B1175870) carbamate as an ammonia (B1221849) source and (diacetoxyiodo)benzene (B116549) as an oxidant. orgsyn.org

Green Chemistry Approaches in Carbamate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In carbamate synthesis, this often involves avoiding toxic reagents like phosgene and isocyanates, using renewable feedstocks, and employing catalytic methods. psu.eduresearchgate.net

A significant green approach is the synthesis of carbamates from carbon dioxide (CO2), amines, and alcohols. psu.edursc.org CO2 is an attractive C1 source as it is non-toxic, non-corrosive, abundant, and inexpensive. psu.edu Catalytic systems, often basic in nature, can facilitate the conversion of amines and alcohols with CO2 to carbamates under relatively mild conditions. psu.edu Superbase-derived protic ionic liquids, such as [DBUH][OAc], have been shown to be effective catalysts for the direct synthesis of carbamates from amines, CO2, and silicate (B1173343) esters. rsc.org This method is notable for its ability to activate both aliphatic and aromatic amines. rsc.org

Another green strategy is the use of dimethyl carbonate (DMC) as a non-toxic and environmentally friendly carbamoylating agent. researchgate.net The synthesis of methyl carbamate and subsequently dimethyl carbonate from urea and methanol is another area of interest, with processes designed to improve efficiency and selectivity. google.com

Three-component coupling reactions of amines, CO2, and alkyl halides in the presence of a base like cesium carbonate and a phase-transfer catalyst like TBAI provide a mild and efficient route to carbamates, avoiding the N-alkylation of the amine. organic-chemistry.org

| Green Approach | Reagents | Catalyst/Conditions | Key Advantages |

| CO2 Utilization | Amines, Alcohols, CO2 | Basic catalysts, Mild pressure | Halogen-free, uses abundant and non-toxic C1 source. psu.edursc.org |

| Protic Ionic Liquid Catalysis | Amines, CO2, Silicate esters | [DBUH][OAc] | Metal- and halogen-free, activates both aliphatic and aromatic amines. rsc.org |

| Dimethyl Carbonate (DMC) | Amines, DMC | Various | Non-toxic and environmentally friendly carbamoylating agent. researchgate.net |

| Three-Component Coupling | Amines, CO2, Alkyl halides | Cesium carbonate, TBAI | Mild conditions, short reaction times, avoids overalkylation. organic-chemistry.org |

Reaction Mechanisms and Chemical Kinetics

Hydrolysis Mechanisms of N-Methylcarbamates

The hydrolysis of N-methylcarbamates, such as 2-Nitrophenyl N-methylcarbamate, is a primary degradation route in aqueous environments. The reaction mechanism is highly dependent on the pH of the solution and the substitution pattern of the carbamate (B1207046).

E1cB and BAC2 Pathways

The base-catalyzed hydrolysis of carbamates can proceed through two main mechanistic pathways: the Elimination Conjugate Base (E1cB) mechanism and the Base-catalyzed Acyl-transfer (BAC2) mechanism.

For secondary N-methylcarbamates like this compound, which possess an acidic proton on the nitrogen atom, the E1cB pathway is generally favored under basic conditions. ceon.rsacs.org This mechanism involves a two-step process. First, a hydroxide (B78521) ion abstracts the acidic N-H proton to form a carbamate anion (the conjugate base). This step is a rapid pre-equilibrium. The subsequent step is the rate-determining unimolecular elimination of the aryloxide leaving group (2-nitrophenoxide) from the anion, leading to the formation of a methylisocyanate intermediate. ceon.rsacs.org

In contrast, the BAC2 mechanism is more typical for tertiary carbamates, where the nitrogen atom lacks a proton for abstraction. ceon.rs This pathway involves a direct nucleophilic attack of the hydroxide ion on the carbonyl carbon of the carbamate. This results in the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate, expelling the aryloxide group, leads to the final products. ceon.rs While less common for secondary N-methylcarbamates, a change in mechanism from E1cB to BAC2 can occur for substrates with very poor leaving groups. ceon.rs

| Hydrolysis Mechanism | Substrate Type | Key Steps |

| E1cB | Secondary N-methylcarbamates | 1. Rapid deprotonation of N-H by base. 2. Rate-determining unimolecular elimination of the leaving group from the resulting anion. |

| BAC2 | Tertiary Carbamates | 1. Nucleophilic attack by base at the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Expulsion of the leaving group. |

Role of Methylisocyanate Intermediates in Decomposition

A hallmark of the E1cB hydrolysis mechanism for N-methylcarbamates is the formation of a highly reactive methylisocyanate (CH₃NCO) intermediate. ceon.rsacs.org Following the rate-limiting expulsion of the 2-nitrophenoxide ion from the carbamate anion, the resulting methylisocyanate rapidly reacts with water. acs.org This hydration reaction produces N-methylcarbamic acid, which is unstable and quickly decomposes to yield methylamine (B109427) and carbon dioxide as the final products. The formation of this isocyanate intermediate is a key piece of evidence confirming the E1cB pathway for the alkaline hydrolysis of many N-methylcarbamate pesticides. ceon.rsacs.org

Influence of pH and Ionic Strength on Reaction Kinetics

The rate of hydrolysis of this compound is profoundly influenced by pH. The reaction is significantly accelerated under basic conditions due to the hydroxide-ion-catalyzed E1cB mechanism. researchgate.net Kinetic studies on analogous 4-nitrophenyl carbamates show that under acidic and neutral conditions (pH 1-7), hydrolysis is minimal or does not occur to a significant extent. researchgate.net However, as the pH increases into the alkaline range, the rate of hydrolysis increases dramatically, often reaching a maximum rate at a high pH, such as pH 13. researchgate.net This pH-rate profile, where the rate is low at neutral/acidic pH and increases with hydroxide ion concentration, is characteristic of a base-catalyzed process like the E1cB mechanism. researchgate.netnih.gov

The reaction can be described by contributions from different pH regions:

Acidic/Neutral (pH < 7): Hydrolysis is typically very slow.

Alkaline (pH > 7): The rate becomes dependent on the hydroxide ion concentration, consistent with the E1cB or BAC2 pathway. nih.gov

Ionic strength, which is a measure of the concentration of ions in a solution, can also affect reaction kinetics. Kinetic studies of related compounds are often conducted at a constant ionic strength to ensure that observed rate changes are due to factors like pH or reactant concentration, rather than variations in the ionic environment of the medium. researchgate.net

Kinetic Studies by Spectrophotometric Methods

Spectrophotometry is a widely used and effective technique for studying the kinetics of this compound hydrolysis. acs.orgresearchgate.net This method leverages the distinct UV-visible absorption properties of the reactant and one of the hydrolysis products, 2-nitrophenol (B165410).

The 2-nitrophenate ion, which is the form of 2-nitrophenol present under the basic conditions required for hydrolysis, is a chromophore that absorbs light strongly at a specific wavelength (around 400-413 nm), appearing as a yellow color in solution. researchgate.net The carbamate starting material does not absorb significantly at this wavelength. Therefore, by monitoring the increase in absorbance at this characteristic wavelength over time, the rate of formation of the 2-nitrophenate ion can be precisely measured. researchgate.netresearchgate.net This allows for the calculation of pseudo-first-order rate constants (kobsd) under conditions of excess base. These kinetic data are fundamental for elucidating the reaction mechanisms and the influence of various parameters like pH. acs.orgresearchgate.netresearchgate.net

| Parameter | Method | Observation |

| Reactant | This compound | Colorless, no significant absorbance >400 nm |

| Product | 2-Nitrophenate ion | Yellow, strong absorbance ~400-413 nm |

| Measurement | Increase in absorbance at ~400-413 nm over time | Allows calculation of initial reaction rates and rate constants |

Photochemical Transformation Pathways

In addition to chemical hydrolysis, this compound can be degraded by photochemical processes, particularly when exposed to sunlight in aqueous environments.

Direct Photolysis Mechanisms in Aqueous Systems

Direct photolysis occurs when a molecule absorbs light energy, promoting it to an electronically excited state, which can then undergo a chemical reaction. For aromatic carbamates like this compound, direct photolysis in water is a recognized degradation pathway. ceon.rsdss.go.th

Studies on related aromatic N-methylcarbamates suggest that upon absorption of UV light, the molecule is promoted to an excited singlet state (S*). nih.gov This excited state is the primary initiator of the photochemical reaction. The main degradation pathway involves the homolytic cleavage (breaking) of the ester C-O bond between the carbonyl carbon and the nitrophenyl oxygen. nih.gov This cleavage generates a phenoxyl radical (2-nitrophenoxyl radical) and a carbamoyl (B1232498) radical (•C(O)NHCH₃). nih.gov

Another proposed initial step is the formation of a radical cation (S•+) which can subsequently convert to the phenoxyl radical. nih.gov The generated radicals are highly reactive and will engage in further reactions, such as hydrogen abstraction from the solvent (water), leading to a cascade of transformation products. dss.go.thnih.gov The initial cleavage of the carbamate group is often the first and most critical step in the photodecomposition process. dss.go.th

Thermal Decomposition Processes

The thermal decomposition of alkyl N-(o-nitrophenyl)carbamates, including the methyl derivative, has been investigated as a method for the synthesis of specific heterocyclic compounds.

The pyrolysis of alkyl N-(o-nitrophenyl)carbamates at temperatures between 250-270°C leads to their thermal breakdown. nih.gov This process has been explored as a synthetic route to benzofurazan (B1196253). The yield of the desired product is sensitive to the conditions of the pyrolysis, particularly the rate of heating. nih.gov

A key finding in the study of the thermal decomposition of methyl N-(o-nitrophenyl)carbamate is the formation of benzofurazan (benzo-2,1,3-oxadiazole) in significant yields. nih.gov When the carbamate is heated rapidly to its decomposition temperature, the yield of benzofurazan can be as high as 53%. nih.gov However, slow heating dramatically reduces the yield to around 10%. nih.gov This suggests a competition between the pathway leading to benzofurazan and other decomposition routes. nih.gov

During the pyrolysis of alkyl N-(o-nitrophenyl)carbamates, a competing reaction is the formation of the corresponding isocyanate. nih.gov The mechanism is thought to involve the elimination of the alcohol (methanol in the case of the methyl carbamate) to yield o-nitrophenyl isocyanate. The rate at which the decomposition temperature is reached is a critical factor in determining the product distribution. Rapid heating appears to favor the formation of benzofurazan over the competing isocyanate pathway. nih.gov

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational chemistry offer powerful tools to elucidate the intricate details of chemical reactions at a molecular level. scispace.com These methods allow for the characterization of transient species like transition states and the calculation of kinetic parameters, providing insights that are often difficult to obtain through experimental means alone. However, a thorough review of the scientific literature reveals a notable absence of specific theoretical and computational studies focused exclusively on this compound. The following sections will, therefore, discuss the general principles and methodologies as they apply to related carbamate compounds.

Quantum Chemical Calculations of Transition States

Quantum chemical calculations are instrumental in determining the geometry and energy of transition states, which are the highest energy points along a reaction coordinate. diva-portal.org Such calculations, often employing methods like Density Functional Theory (DFT) or ab initio approaches (e.g., Møller-Plesset perturbation theory, MP2), can elucidate the mechanistic pathways of reactions such as hydrolysis. researchgate.net For carbamates, these calculations can model the nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group.

While no specific studies on the transition states in the reactions of this compound are publicly available, research on other carbamates has provided valuable insights. For instance, quantum-chemical calculations on methylcarbamate have been used to determine its equilibrium structure and vibrational spectra. researchgate.net These studies show good agreement between calculated and experimental geometric parameters when using appropriate levels of theory and basis sets, such as B3LYP/6-311++G(2d, p). researchgate.net Such methodologies could, in principle, be applied to model the transition states of this compound's reactions.

Modeling of Hydroxyl Radical Interactions

Hydroxyl radicals (•OH) are highly reactive species that can participate in various chemical transformations, including hydrogen abstraction and addition reactions. youtube.comresearchgate.net Computational modeling can be used to study the kinetics and mechanisms of these interactions. The reactions of hydroxyl radicals with organic molecules are significant in atmospheric chemistry and toxicology. researchgate.net

Kinetic Isotope Effect Analysis

Kinetic Isotope Effect (KIE) analysis is a powerful tool for investigating reaction mechanisms by studying the change in reaction rate upon isotopic substitution. nih.gov The magnitude of the KIE can provide information about bond breaking and bond formation in the rate-determining step of a reaction.

Specific KIE studies on the reactions of this compound have not been reported in the scientific literature. However, KIE studies on other reactions provide a framework for how such an analysis could be applied. For example, a study on the hydrolysis of methyl xylopyranosides used KIEs to elucidate the nature of the transition state. nih.gov Similarly, the proton-transfer reaction of 4-nitrophenyl-nitromethane with pentamethylguanidine in toluene (B28343) exhibited a significant kinetic isotope effect (kH/kD = 13.7 at 25°C), suggesting a degree of quantum mechanical tunneling. rsc.org In the context of this compound hydrolysis, measuring the ¹⁸O KIE for the ester linkage or deuterium (B1214612) KIEs for the methyl group could provide valuable mechanistic details. nih.gov

Enzyme-Mediated Chemical Transformations (Excluding Human/Clinical Applications)

Carbamates are well-known for their interaction with esterase enzymes, particularly cholinesterases. This interaction is of significant interest in the fields of neurobiology and toxicology.

Cholinesterase Interaction Kinetics and Mechanism

E + CX ⇌ E·CX → EC + X EC + H₂O → E + C-OH

where E is the enzyme, CX is the carbamate, E·CX is the reversible enzyme-substrate complex, EC is the carbamoylated enzyme, and C-OH is the carbamic acid. nih.gov

| Carbamate | Enzyme Source | Inhibition Rate Constant (kᵢ) | Spontaneous Reactivation Rate Constant (kᵣ) |

| 1-Naphthyl N-methylcarbamate | Erythrocyte cholinesterase | Not Reported | Not Reported |

| 2-Isopropoxyphenyl N-methylcarbamate | Erythrocyte cholinesterase | Not Reported | Not Reported |

| Phenyl N-methylcarbamate | Erythrocyte cholinesterase | Not Reported | Not Reported |

| No specific values were reported in the available abstract. |

Table 1: Kinetic parameters for the interaction of various N-methylcarbamates with erythrocyte cholinesterase. Data is generalized from a study by Main and Hastings (1966), as specific values for this compound are not available in the literature. nih.gov

Carbamates as Enzyme Substrates

Carbamates can be considered poor substrates for cholinesterases. nih.gov The reaction between the enzyme and the carbamate inhibitor is consistent with this view, where the carbamoylation step is followed by a very slow decarbamoylation (hydrolysis) step, leading to the regeneration of the active enzyme. The rate of this spontaneous reactivation varies depending on the structure of the carbamate.

There is no evidence in the reviewed literature to suggest that this compound acts as a conventional substrate for cholinesterase in a way that leads to significant product turnover. Instead, its primary interaction is that of an inhibitor. The slow hydrolysis of the carbamoylated enzyme is what characterizes carbamates as "pseudo-irreversible" or slowly reversible inhibitors. nih.gov

Enzymatic Hydroxylation Mechanisms

The enzymatic hydroxylation of aromatic compounds is a key metabolic process, and several enzyme families are known to catalyze such reactions. nih.govresearchgate.net While direct studies on the enzymatic hydroxylation of this compound are not extensively detailed in the available research, the mechanisms for related nitroaromatic compounds provide a basis for understanding its potential metabolic fate.

Enzymes capable of hydroxylating aromatic rings include cytochrome P450 monooxygenases, flavin-dependent monooxygenases, and various dioxygenases. nih.govresearchgate.net For nitroaromatic compounds specifically, Rieske non-heme iron dioxygenases, such as nitrobenzene (B124822) dioxygenase (NBDO), are of significant interest. acs.org These enzymes catalyze the cis-dihydroxylation of the aromatic ring, a process that can lead to the spontaneous elimination of a nitrite (B80452) group and the formation of a catechol. acs.org The general mechanism for NBDO involves the activation of dioxygen to form a highly reactive iron-peroxo species, which then attacks the aromatic ring. acs.org

Another major pathway for the hydroxylation of aromatic compounds is catalyzed by cytochrome P450 (CYP450) enzymes. nih.govresearchgate.net These heme-containing monooxygenases are central to drug metabolism and can hydroxylate a wide variety of substrates. The catalytic cycle involves the activation of molecular oxygen to generate a potent oxidizing species, often described as an iron(IV)-oxo porphyrin radical cation, which is capable of inserting an oxygen atom into a C-H bond of the aromatic ring. nih.gov

The specific regioselectivity of hydroxylation on the nitrophenyl ring of this compound would depend on the specific enzymes involved and the steric and electronic influences of the nitro and carbamate groups.

Table 1: Key Enzyme Families in Aromatic Hydroxylation

| Enzyme Family | Oxygen Source | General Mechanism | Relevant Substrates Mentioned in Research |

| Rieske Dioxygenases | Dioxygen (O₂) | cis-dihydroxylation of the aromatic ring | Nitrobenzene, Naphthalene researchgate.netacs.org |

| Cytochrome P450 | Dioxygen (O₂) | Monooxygenation via an iron(IV)-oxo species | Aromatic amino acids, various xenobiotics researchgate.net |

| Peroxidases | Hydrogen Peroxide (H₂O₂) | Oxygen transfer from H₂O₂ | Phenols, aromatic amines nih.gov |

Catalytic Antibody-Mediated Hydrolysis

The hydrolysis of carbamates is a chemically challenging reaction due to their stability. However, catalytic antibodies have been developed that can accelerate this process. Research into the antibody-catalyzed hydrolysis of O-aryl N-methyl carbamates has revealed critical details about the influence of substrate structure on catalytic activity.

In a significant study, a kinetically homogeneous anti-phosphate catalytic antibody was generated. nih.govnih.gov This antibody was effective in catalyzing the hydrolysis of a series of O-aryl N-methyl carbamates that had various substituents in the 4-position (para-position) of the phenyl ring. nih.govnih.gov The catalysis followed Michaelis-Menten kinetics and could be completely inhibited by a hapten analogue, confirming the specificity of the antibody's active site. nih.gov

Crucially, this same antibody failed to catalyze the hydrolysis of this compound, the ortho-isomer of the corresponding para-nitrophenyl (B135317) substrate. nih.govnih.gov This finding highlights the exquisite specificity of the catalytic antibody's binding pocket, where the steric hindrance or different electronic environment imposed by the ortho-nitro group prevents proper binding and/or catalysis.

The mechanism of the non-catalyzed reaction is believed to proceed via an E1cB (elimination-addition) pathway. nih.govnih.gov For the antibody-catalyzed reaction of the para-substituted substrates, Hammett σ–ρ analysis suggested a mechanism where the development of the aryloxyanion leaving group is well-advanced in the transition state. nih.govnih.gov This could be consistent with either an E1cB mechanism or a BAc2 (addition-elimination) mechanism in which the departure of the aryloxy group is the rate-determining step. nih.govnih.gov The inability of the antibody to process the 2-nitro isomer underscores how minor positional changes in the substrate can completely abolish catalytic activity.

Serum Albumin Interaction and Esterase Activity

Serum albumin, the most abundant protein in blood plasma, is known to possess esterase-like activity towards a variety of ester-containing compounds. nih.govnih.gov This activity is not just a passive binding event but involves catalytic turnover, often following Michaelis-Menten kinetics. nih.govnih.gov

Studies have demonstrated that albumin can hydrolyze nitrophenyl esters, including p-nitrophenyl acetate (B1210297) (NPA). nih.govnih.gov The interaction is characterized by an initial "burst" phase of product formation, followed by a steady-state rate. nih.gov This suggests a multi-step process, likely involving the acylation and subsequent deacylation of a reactive residue in the protein. While much of the research has focused on para-substituted nitrophenyl esters, comparative analyses have been performed on both para- and ortho-nitrophenyl esters. nih.gov

For the closely related compound, p-nitrophenyl N-methylcarbamate, the apparent dissociation constant (K_s) of its complex with albumin has been determined to be 1.4 x 10⁻⁴ M. nih.gov This value is comparable to the K_s values of many other esterase enzymes. nih.gov More detailed kinetic parameters have been determined for the hydrolysis of p-nitrophenylpropionate by albumin, which is considered a highly suitable substrate for measuring this activity. nih.gov

Table 2: Kinetic Parameters for Albumin-Catalyzed Hydrolysis of a Related Substrate

| Substrate | k_cat (s⁻¹) | K_s (M) | k_cat/K_s (M⁻¹s⁻¹) |

| p-Nitrophenylpropionate | 0.166 | 1.55 x 10⁻⁴ | 1079 |

| Data from a comparative analysis of albumin activity towards nitrophenyl esters. nih.gov |

Degradation and Environmental Fate in Abiotic and Biotic Systems

Hydrolytic Degradation in Aqueous Environments

The chemical breakdown of 2-Nitrophenyl N-methylcarbamate by reaction with water, known as hydrolysis, is a primary abiotic degradation pathway. The rate of this process is highly dependent on the pH of the aqueous medium. Like other N-methylcarbamate pesticides, its stability decreases significantly as the pH becomes more alkaline. emerginginvestigators.org In neutral or acidic conditions, the hydrolysis of the carbamate (B1207046) ester bond is slow. However, under alkaline conditions, the reaction is markedly accelerated due to base catalysis, where hydroxide (B78521) ions attack the carbonyl carbon.

This base-catalyzed hydrolysis yields 2-nitrophenol (B165410) and N-methylcarbamic acid, which is unstable and subsequently decomposes into methylamine (B109427) and carbon dioxide. Studies on the closely related p-nitrophenyl N-methylcarbamate confirm this mechanism, showing that the hydrolysis rate is pH-dependent. emerginginvestigators.org Research on other N-methylcarbamate pesticides, such as carbaryl, carbofuran, and propoxur, further illustrates the critical role of pH and temperature in their degradation. For example, the decomposition half-life of these compounds is significantly shorter at higher pH and temperatures. researchgate.net

Table 1: Decomposition Rates of Various N-methylcarbamate Pesticides under Different Environmental Conditions

| Pesticide | pH | Temperature (°C) | Half-life (days) |

| Carbaryl | 7.08 | 20 | 78 |

| 7.70 | 33 | 69 | |

| Carbofuran | 7.08 | 20 | 143 |

| 7.70 | 33 | 83 | |

| Propoxur | 7.08 | 20 | 116 |

| 7.70 | 33 | 79 | |

| This table is interactive. Users can sort the columns to compare the degradation rates. | |||

| (Data sourced from Reference researchgate.net) |

Photodegradation in Various Media

Sunlight, particularly its ultraviolet (UV) component, provides the energy to break down this compound through a process called photodegradation or photolysis. This can occur directly, when the molecule absorbs light energy, or indirectly, through reactions with other light-activated chemical species in the environment.

The photochemistry of ortho-nitrobenzyl-derived carbamates, which are structurally analogous to this compound, involves an intramolecular rearrangement upon irradiation. This process leads to the cleavage of the carbamate group. The presence of the nitro group ortho to the ester linkage is a key structural feature that facilitates this type of photochemical reaction.

In natural waters, indirect photodegradation can be a significant pathway. researchgate.net Dissolved organic matter (DOM), nitrates, and nitrites act as photosensitizers. researchgate.net They absorb sunlight and produce highly reactive species such as hydroxyl radicals (•OH) and singlet oxygen, which can then react with and degrade the pesticide molecule. researchgate.nettubitak.gov.tr The rate of photodegradation can also be enhanced in the presence of photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO), which have been shown to effectively degrade other carbamate pesticides under UV irradiation in soil and water. nih.gov

Biodegradation Pathways

Microorganisms play a vital role in the environmental breakdown of this compound. The first and most critical step in its biodegradation is the hydrolysis of the carbamate ester bond. acs.org This reaction is catalyzed by a specific class of enzymes called carbamate hydrolases or carboxyl esterases, possessed by various soil and water bacteria. acs.org

This enzymatic hydrolysis cleaves the molecule into 2-nitrophenol and methylamine (via the unstable N-methylcarbamic acid). These smaller, less complex molecules can then be utilized by microorganisms as carbon and nitrogen sources for their growth. The degradation of the resulting 2-nitrophenol intermediate typically proceeds through further enzymatic action, often involving monooxygenases that hydroxylate the aromatic ring to form catechol. Catechol is a common intermediate that enters central metabolic pathways and is ultimately mineralized to carbon dioxide and water.

The ability of microorganisms to degrade N-methylcarbamates is encoded in their genetic material. The key gene responsible for producing the carbamate hydrolase enzyme is often referred to as the methylcarbamate degradation (mcd) gene. researchgate.net This gene has been isolated from several carbamate-degrading bacteria, such as Achromobacter sp. strain WM111, where it was found to be located on a large plasmid. researchgate.net Plasmids are mobile genetic elements that can be transferred between bacteria, allowing for the dissemination of degradation capabilities within a microbial community.

Following the initial hydrolysis, other sets of genes are responsible for the breakdown of the 2-nitrophenol intermediate. These include genes that code for nitrophenol monooxygenases, which catalyze the first step in ring degradation, and catechol dioxygenases, which are responsible for the subsequent ring cleavage. The presence and expression of these specific genes within the microbial population of a given environment are determining factors for the efficient and complete biodegradation of this compound.

Influence of Environmental Factors on Degradation Rates

The speed at which this compound is broken down in the environment is controlled by a combination of physical, chemical, and biological factors.

pH: As established in the section on hydrolysis, pH is a dominant factor. The chemical stability of the compound decreases dramatically in alkaline waters and soils, leading to faster abiotic degradation. emerginginvestigators.orgresearchgate.net

Temperature: Higher temperatures generally accelerate both chemical reactions and microbial metabolic rates. Therefore, the degradation of this compound, through both hydrolysis and biodegradation, will be faster in warmer conditions. researchgate.net

Soil and Water Composition: The presence of dissolved organic matter can enhance photodegradation by acting as a photosensitizer. researchgate.net In soil, organic matter content can influence the pesticide's availability for degradation by either adsorbing it or by supporting a larger and more active microbial population.

Microbial Community: The existence and adaptation of specific microbial populations are essential for efficient biodegradation. In environments with a history of exposure to carbamate pesticides, degradation can be more rapid due to the enrichment of microorganisms that carry the necessary degradative genes, a phenomenon known as enhanced biodegradation.

Analytical Chemistry Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural and kinetic analysis of 2-Nitrophenyl N-methylcarbamate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectrophotometry, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique information about the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of its atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of a related compound, 2-nitrophenyl carbamate (B1207046), characteristic signals include a broad singlet for the -NH2 protons and multiple signals in the aromatic region corresponding to the protons on the nitrophenyl group. For N-methylcarbamates, a distinct signal for the N-methyl protons would also be expected. For instance, in N,N,4-trimethylaniline, the N-methyl protons appear as a singlet. rsc.org Similarly, the ¹H NMR spectrum of methyl carbamate shows a signal for the methyl protons. chemicalbook.com

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. For instance, the ¹³C NMR spectrum of 4-Methyl-2-nitroaniline reveals distinct signals for each carbon atom in the molecule, including the methyl and aromatic carbons. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectrophotometry is a key technique for monitoring the kinetics of reactions involving this compound, particularly its hydrolysis. The basis of this application lies in the differing UV-Vis absorption properties of the reactant and its products.

The hydrolysis of N-methylcarbamates, such as this compound, can be readily followed by monitoring the appearance of the corresponding phenol (B47542), in this case, 2-nitrophenol (B165410). researchgate.net Studies on similar compounds, like p-nitrophenyl-N-methylcarbamate and Isoprocarb, have demonstrated that the hydrolysis reaction can be monitored by observing the increase in absorbance at a specific wavelength corresponding to the formation of the phenolate (B1203915) anion under alkaline conditions. sctunisie.org For example, the hydrolysis of 4-nitrophenyl benzylcarbonate and 4-nitrophenyl benzylcarbamate is monitored by the appearance of a yellow color due to the formation of 4-nitrophenolate, with an absorbance maximum around 413 nm. emerginginvestigators.org This color change allows for visual and spectroscopic tracking of the reaction progress. emerginginvestigators.org

Kinetic data, including reaction rates and rate constants, can be derived from the change in absorbance over time. nih.gov This method has been successfully applied to study the hydrolysis kinetics of various carbamates, providing insights into their reaction mechanisms. researchgate.netsctunisie.org For instance, the hydrolysis of some N-methylcarbamates has been shown to follow a pseudo-first-order kinetic model. researchgate.net

Mass Spectrometry (MS), Including High-Resolution Techniques

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for identifying its structure and fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of the elemental formula.

For related nitrophenyl compounds, mass spectrometry has been used to confirm their molecular weight. researchgate.net For example, the mass spectrum of 2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide shows a molecular ion peak that corresponds to its calculated molecular weight. nih.gov LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods are particularly powerful for the analysis of carbamates in complex mixtures, offering both separation and sensitive detection. researchgate.net

While a specific high-resolution mass spectrum for this compound is not detailed in the provided results, the technique is routinely applied in the characterization of organic molecules. For instance, the PubChem entry for (E)-Methyl 3-(2-nitrophenyl)acrylate provides its exact mass, which is a key piece of data obtained from high-resolution mass spectrometry. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Based on the spectra of similar compounds, the following characteristic peaks can be anticipated:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the carbamate group. For example, 2-nitrophenyl carbamate shows -NH stretching in the range of 3422-3332 cm⁻¹. rsc.org

C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ due to the carbonyl group of the carbamate. The C=O stretching in 2-nitrophenyl carbamate appears at 1694 cm⁻¹. rsc.org

NO₂ stretching: Characteristic strong absorptions for the nitro group, typically appearing as two bands for asymmetric and symmetric stretching.

C-N stretching: A band in the fingerprint region, for example, 2-nitrophenyl carbamate shows a -CN stretching band at 1346 cm⁻¹. rsc.org

C-O stretching: A band associated with the C-O bond of the carbamate, seen at 1068 cm⁻¹ in 2-nitrophenyl carbamate. rsc.org

The NIST WebBook provides an IR spectrum for the related compound 2-Nitrophenyl acetate (B1210297), which shows characteristic absorptions for the acetate and nitrophenyl groups, offering a reference for interpreting the spectrum of this compound. nist.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex samples. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC) for N-Methylcarbamates

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of N-methylcarbamates. fishersci.comastm.org It offers efficient separation of these compounds from complex matrices.

Typical HPLC systems for N-methylcarbamate analysis include:

Column: A C18 reversed-phase column is commonly used for the separation. astm.orgepa.gov

Mobile Phase: A gradient elution with a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed. researchgate.netwaters.com

Detection: While UV detection can be used, it often lacks the required sensitivity and specificity for trace analysis in environmental samples due to interferences from other UV-absorbing compounds. astm.org Therefore, post-column derivatization followed by fluorescence detection is the most common and sensitive method. fishersci.comastm.org This involves hydrolyzing the carbamates post-separation to produce methylamine (B109427), which then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. astm.orgepa.gov The fluorescence is then measured at specific excitation and emission wavelengths. fishersci.comwaters.com

This methodology is outlined in official methods such as U.S. EPA Method 531.2 for the determination of N-methylcarbamates in water. fishersci.comthermofisher.com The sensitivity of this method allows for detection at very low concentrations, often in the parts-per-billion (ppb) or µg/L range. waters.com

Below is a table summarizing typical HPLC conditions for the analysis of N-methylcarbamates:

| Parameter | Typical Conditions |

| Column | C18 reversed-phase (e.g., 3-5 µm particle size, 100-250 mm x 4.6 mm ID) epa.gov |

| Mobile Phase | Gradient of Water and Methanol/Acetonitrile researchgate.netwaters.com |

| Post-Column Derivatization | Hydrolysis with NaOH followed by reaction with OPA/2-mercaptoethanol astm.orgepa.gov |

| Detector | Fluorescence Detector fishersci.comwaters.com |

| Excitation Wavelength | ~330-340 nm fishersci.comastm.org |

| Emission Wavelength | ~445-465 nm fishersci.comwaters.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

The analysis of this compound degradation products is crucial for understanding its environmental fate and persistence. A primary degradation pathway for N-methylcarbamate pesticides is hydrolysis, which cleaves the carbamate ester linkage. In the case of this compound, hydrolysis leads to the formation of 2-nitrophenol and methylamine.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for identifying degradation products like 2-nitrophenol. researchgate.netnist.gov The process involves introducing a sample into the gas chromatograph, where it is vaporized. The gaseous components are then separated based on their boiling points and interaction with the stationary phase of the GC column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint.

Research into the analysis of nitrophenols indicates that while GC is an effective separation technique, derivatization is sometimes employed to enhance analytical performance. researchgate.net Underivatized nitrophenols can sometimes interact with active sites in the GC system, but modern inert flow paths and appropriate column selection can often mitigate these effects. researchgate.net The identification of 2-nitrophenol is confirmed by comparing the retention time and the mass spectrum of the analyte from a sample with that of a certified reference standard analyzed under the same conditions. The National Institute of Standards and Technology (NIST) provides reference mass spectral data for 2-nitrophenol, which serves as a benchmark for identification. nist.gov

Table 1: Primary Hydrolytic Degradation Product of this compound

| Parent Compound | Degradation Pathway | Primary Degradation Product | Chemical Formula | CAS Number |

| This compound | Hydrolysis | 2-Nitrophenol | C₆H₅NO₃ | 88-75-5 |

Table 2: Typical GC-MS Parameters for Analysis of 2-Nitrophenol

| Parameter | Typical Setting | Purpose |

| Injector | Split/Splitless, 250 °C | Vaporizes the sample for introduction onto the GC column. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| GC Column | Phenyl-arylene polymer or similar | Separates compounds based on polarity and boiling point. |

| Oven Program | Temperature ramp (e.g., 60 °C to 280 °C) | Allows for the separation of compounds with different volatilities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules into a reproducible pattern. |

| MS Detector | Quadrupole or Ion Trap | Scans a mass range (e.g., m/z 40-400) to detect fragment ions. |

Advanced Analytical Methodologies for Trace Analysis

Detecting trace levels of this compound in environmental and food matrices requires highly sensitive and selective analytical methods. Due to the thermal instability of many carbamate pesticides, which can degrade in a hot GC inlet, liquid chromatography (LC) based methods are generally preferred for the analysis of the parent compound. sepscience.com

High-Performance Liquid Chromatography with Post-Column Derivatization (HPLC-PCD)

A well-established and robust technique for the trace analysis of N-methylcarbamates is High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection, as outlined in methods like U.S. EPA Method 531.2. fishersci.comthermofisher.comepa.gov This method offers excellent sensitivity and selectivity.

The process involves:

Separation: The sample is injected into an HPLC system, and the carbamates are separated on a reverse-phase column, such as a C18 or a specialized carbamate analysis column. epa.gov

Post-Column Hydrolysis: After separation, the column effluent is mixed with a strong base (e.g., sodium hydroxide) and heated to hydrolyze the N-methylcarbamate esters. epa.gov This reaction liberates methylamine.

Derivatization: The methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol-containing reagent (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. epa.gov

Detection: The fluorescent derivative is detected by a fluorescence detector, providing high sensitivity and selectivity, as the native carbamate is not fluorescent and potential interferences are unlikely to undergo the same specific two-step reaction. fishersci.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for pesticide residue analysis due to its superior sensitivity, specificity, and ability to analyze a wide range of compounds in complex matrices. ingenieria-analitica.com This technique couples the powerful separation capabilities of HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) with the definitive detection of tandem mass spectrometry. nih.gov

Key features of LC-MS/MS methods for carbamate analysis include:

Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently used for sample extraction and cleanup from various matrices, such as fruits, vegetables, and soil. ingenieria-analitica.comnih.gov

Ionization: Electrospray ionization (ESI) is commonly used to generate ions from the carbamate molecules.

Detection Mode: Analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of specificity, significantly reducing matrix interference and enhancing sensitivity. ingenieria-analitica.com

Enhanced Confirmation: Advanced instruments like QTRAP systems can perform Enhanced Product Ion (EPI) scans when a compound is detected in MRM mode. This captures a full fragment ion spectrum, which can be compared against a spectral library for highly confident identification. nih.gov

The combination of UHPLC for fast separations with the latest generation of tandem mass spectrometers allows for the detection of this compound at sub-parts-per-billion (ppb or µg/kg) levels, meeting stringent regulatory limits worldwide. nih.gov

Table 3: Comparison of Advanced Analytical Methodologies

| Feature | HPLC with Post-Column Derivatization | LC-MS/MS |

| Principle | Chromatographic separation followed by chemical reaction to create a fluorescent product. | Chromatographic separation followed by mass-based identification and quantification. |

| Detector | Fluorescence Detector (FLD) | Tandem Mass Spectrometer (e.g., Triple Quadrupole, QTRAP) |

| Selectivity | High, based on specific chemical reaction. | Very High, based on precursor/product ion transitions (MRM). ingenieria-analitica.com |

| Sensitivity | Very Good (low µg/L levels). thermofisher.com | Excellent (sub-µg/L levels). nih.gov |

| Confirmation | Based on retention time. | Retention time and mass-to-charge ratio of multiple ions. nih.gov |

| Common Use | Routine monitoring in water (e.g., EPA Method 531.2). epa.gov | Multi-residue analysis in complex food and environmental samples. chrom-china.com |

Structure Activity Relationship Sar Studies and Mechanistic Insights

Correlating Structural Modifications with Chemical Reactivity

The reactivity of 2-Nitrophenyl N-methylcarbamate is significantly influenced by the electronic and steric properties of its constituent parts. The nitro group and the N-methylcarbamate moiety play crucial roles in dictating the compound's susceptibility to chemical transformations, particularly hydrolysis.

Substituent Effects on Hydrolysis Kinetics (e.g., Hammett Equation Analysis)

The hydrolysis of phenyl carbamates, including this compound, is a well-studied process that can be mechanistically complex. The rate of hydrolysis is highly dependent on the nature and position of substituents on the phenyl ring. The Hammett equation, a linear free-energy relationship, provides a quantitative framework for understanding these substituent effects. The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted parent compound.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.

For the hydrolysis of phenyl N-methylcarbamates, the reaction can proceed through different mechanisms, including a direct nucleophilic attack by hydroxide (B78521) on the carbonyl carbon (BAc2 mechanism) or an elimination-addition pathway involving the formation of a methyl isocyanate intermediate (E1cB mechanism). The operative mechanism can be influenced by the pH of the medium and the electronic nature of the leaving group.

The nitro group (NO₂) in the ortho position of this compound is a strong electron-withdrawing group, which is reflected in its positive Hammett σ value. This electron withdrawal has a profound effect on the reactivity of the carbamate (B1207046). It makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, it increases the acidity of the leaving group (2-nitrophenol), making it a better leaving group.

Studies on the alkaline hydrolysis of substituted phenyl N-methylcarbamates have shown that electron-withdrawing substituents generally accelerate the rate of hydrolysis. A positive ρ value is typically observed for reactions where a negative charge develops in the transition state, which is consistent with both the BAc2 and E1cB mechanisms. For instance, in the hydrolysis of a series of substituted N-methylcarbamates, a good correlation with Hammett σ values is often observed, indicating that electronic effects are a major determinant of the reaction rate. researchgate.net

It is also important to consider that deviations from a linear Hammett plot can indicate a change in the reaction mechanism or the rate-determining step across a series of substituted compounds. semanticscholar.org For example, a biphasic Hammett plot could suggest a shift from a BAc2 to an E1cB mechanism as the electron-withdrawing strength of the substituent changes.

Table 1: Hammett Substituent Constants (σ) for Selected Groups This table provides a general reference for the electronic effects of common substituents and is not based on a specific experimental study of this compound.

| Substituent | σ (para) | σ (meta) | Electronic Effect |

| -NO₂ | 0.78 | 0.71 | Strong Electron-Withdrawing |

| -CN | 0.66 | 0.56 | Strong Electron-Withdrawing |

| -Cl | 0.23 | 0.37 | Electron-Withdrawing (Inductive) |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.17 | -0.07 | Electron-Donating |

| -OCH₃ | -0.27 | 0.12 | Electron-Donating (Resonance) |

| -NH₂ | -0.66 | -0.16 | Strong Electron-Donating |

Impact of Functional Group Variations on Reaction Pathways

Varying the functional groups on the this compound scaffold can significantly alter the preferred reaction pathways. Key modifications could include altering the substituent on the phenyl ring, changing the N-alkyl group, or modifying the carbamate linkage itself.

Substituents on the Phenyl Ring: Replacing the nitro group with electron-donating groups (e.g., methoxy, methyl) would be expected to decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon and making the phenolate (B1203915) a poorer leaving group. Conversely, introducing additional electron-withdrawing groups would likely further accelerate hydrolysis.

N-Alkyl Group: The nature of the N-alkyl group can influence the reaction pathway. For N-methylcarbamates, the E1cB mechanism involves the abstraction of a proton from the nitrogen. Increasing the steric bulk of the N-alkyl group could hinder this proton abstraction and potentially favor a direct nucleophilic attack mechanism.

Carbamate Linkage: Modifications to the carbamate moiety, such as replacing the oxygen with sulfur to form a thiocarbamate, would alter the electronic properties and reactivity of the carbonyl group. The greater polarizability of sulfur compared to oxygen could influence the stability of intermediates and transition states in the hydrolysis reaction.

The hydrolysis of carbamates can be a complex process, and the reaction pathway is a delicate balance of electronic and steric factors. For instance, the hydrolysis of certain N-methylcarbamate pesticides has been shown to proceed via an E1cB mechanism, leading to the formation of methyl isocyanate. researchgate.net The presence of the electron-withdrawing nitro group in this compound would stabilize the negative charge on the nitrogen in the conjugate base, potentially favoring such an elimination pathway under appropriate conditions.

Structure-Mechanism Relationships for Enzyme Interactions (Excluding Biological Outcomes/Toxicity)

This compound and related compounds are known for their ability to interact with and inhibit cholinesterases, a class of enzymes critical for nerve function. The mechanism of this inhibition is intimately linked to the molecular structure of the carbamate.

Influence of Molecular Structure on Cholinesterase Binding and Inhibition Mechanisms

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), possess a catalytic triad (B1167595) in their active site, typically composed of serine, histidine, and a glutamate (B1630785) or aspartate residue. The inhibition of these enzymes by N-methylcarbamates generally proceeds through a mechanism analogous to the hydrolysis of their natural substrate, acetylcholine.

The process involves the carbamylation of the active site serine residue. The carbamate acts as a substrate for the enzyme, and the initial binding is followed by a nucleophilic attack from the serine hydroxyl group on the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which then collapses to release the nitrophenolate leaving group and form a carbamylated enzyme.

The carbamylated enzyme is temporarily inactive. The rate of decarbamylation (hydrolysis of the carbamoyl-serine bond) is typically much slower than the rate of deacetylation that occurs with the natural substrate. This slow regeneration of the active enzyme is the basis for the inhibitory effect of carbamates. researchgate.net

The structure of this compound is well-suited for this inhibitory role:

The Phenyl Ring: The aromatic ring facilitates binding to the active site of cholinesterases, which often contains aromatic amino acid residues that can engage in π-π stacking and hydrophobic interactions. mdpi.com

The Nitro Group: The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the active site serine. This can increase the rate of carbamylation.

The N-methylcarbamate Moiety: This group is the "warhead" of the inhibitor. The size and shape of the N-methyl group are often optimal for fitting into the active site of cholinesterases.

Quantum mechanical studies on phenyl N-methylcarbamates have suggested that the affinity of these inhibitors for the active site can be related to the electrostatic potential of the phenyl ring. nih.gov

Design Principles for Modulating Enzyme Interaction Specificity

The design of carbamate inhibitors with specificity for a particular cholinesterase (e.g., AChE vs. BuChE) is a key goal in drug development. The active sites of AChE and BuChE, while similar, have some key differences that can be exploited. For instance, the active site gorge of BuChE is larger and more accommodating of bulky substituents than that of AChE.

Based on the structure of this compound, several principles can be applied to modulate its interaction specificity:

Modification of the Phenyl Ring Substituents: The size, shape, and electronic properties of substituents on the phenyl ring can be varied to achieve selective binding. For example, introducing bulkier groups at the ortho or meta positions might sterically hinder binding to the narrower active site of AChE while still allowing for interaction with BuChE.

Alteration of the N-Alkyl Group: Replacing the N-methyl group with larger alkyl or even aryl groups can significantly impact both the affinity and the specificity of the inhibitor. This is a common strategy in the design of selective cholinesterase inhibitors.

Studies on a variety of phenyl N-methylcarbamates have contributed to a quantitative understanding of their structure-activity relationships in cholinesterase inhibition. nih.gov These studies provide a foundation for the rational design of new inhibitors with desired potency and selectivity.

Structure-Reactivity Relationships in Prodrug Activation (Focus on Chemical Transformation)

The chemical features of this compound also lend themselves to potential applications in prodrug design. A prodrug is an inactive or less active compound that is converted into an active drug within the body. This activation is often achieved through a specific chemical or enzymatic transformation.

The nitro group is a key functional group in the design of bioreductive prodrugs. Under the hypoxic (low oxygen) conditions often found in solid tumors, nitroreductase enzymes can reduce the nitro group to a hydroxylamine (B1172632) or an amine. This transformation can trigger a subsequent chemical reaction, leading to the release of an active drug.

In the context of this compound or its derivatives, a prodrug strategy could be envisioned where the reduction of the nitro group initiates a cascade that results in the release of a cytotoxic agent. For example, the resulting aminophenyl N-methylcarbamate could undergo an intramolecular cyclization. This cyclization could be designed to release a linked therapeutic agent. mdpi.comresearchgate.net

The general principle of such a cyclization-activated prodrug involves the unmasking of a nucleophile (in this case, the amine from the reduced nitro group) which then attacks an electrophilic center within the same molecule, leading to the cleavage of a bond and the release of the active drug. The rate of this cyclization is highly dependent on the geometry of the molecule and the nature of the leaving group. nih.gov

For a prodrug based on the this compound scaffold, the chemical transformation upon activation would be central to its efficacy. The structure-reactivity relationships governing the reduction of the nitro group and the subsequent intramolecular reactions would be critical design parameters.

Advanced Topics and Future Research Directions

Development of Novel Synthetic Strategies

The synthesis of carbamates, including 2-Nitrophenyl N-methylcarbamate, is a field of continuous innovation. Researchers are actively exploring greener, more efficient, and safer methods to construct the carbamate (B1207046) moiety. A significant advancement is the development of high-yield reactions under mild conditions. For instance, the reaction of bis(o-nitrophenyl) carbonate with aliphatic amines has been shown to produce o-nitrophenyl carbamates in very high yields. epa.gov This method avoids the use of highly toxic reagents like phosgene (B1210022), a traditional precursor in carbamate synthesis.

Future research is directed towards one-pot synthesis methodologies. A two-step, one-pot amidation of corresponding acids using thionyl chloride with various amines in dichloromethane (B109758) has been successfully employed for the synthesis of related N-(2'-nitrophenyl)pyrrolidine-2-carboxamides. nih.gov Adapting such strategies for this compound could significantly streamline its production. The exploration of catalytic systems, such as the use of triethylamine (B128534) in the reaction of 2-isopropoxy phenol (B47542) with diphenyl carbonate, points towards more sustainable and atom-economical synthetic routes. google.com

Here is a summary of synthetic approaches for related carbamates:

| Starting Materials | Reagents | Product | Key Features |

| bis(o-nitrophenyl) carbonate, aliphatic amines | - | o-nitrophenyl carbamates | High-yield, mild conditions epa.gov |

| Substituted pyrrolidine-2-carboxylic acids, various amines | Thionyl chloride, dichloromethane | N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | Two-step, one-pot synthesis nih.gov |

| 2-isopropoxy phenol, diphenyl carbonate | Triethylamine (catalyst) | 2-isopropyl phenyl-N-methyl carbamate | Continuous production process google.com |

| o-nitrotoluene | Zn/H2O/CO2, ethanol | N-(2-methylphenyl)hydroxylamine (intermediate) | Improved selectivity researchgate.net |

In-depth Mechanistic Elucidation of Complex Reactions

Understanding the intricate mechanisms of reactions involving carbamates is crucial for controlling reaction pathways and designing more effective chemical processes. The aminolysis of related carbonate esters, such as methyl 4-nitrophenyl carbonate, has been a subject of detailed kinetic and mechanistic studies. These investigations have revealed that such reactions can proceed through either a stepwise mechanism involving a zwitterionic tetrahedral intermediate or a concerted mechanism with no intermediate. acs.org